1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
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Overview
Description
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound that belongs to the class of bisoxazolines. It is characterized by the presence of two oxazoline rings attached to a benzene ring. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with 4-isopropyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazoline derivatives with additional functional groups, while reduction can yield simpler oxazoline compounds .
Scientific Research Applications
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and as a cross-linking agent in materials science.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane: Similar in structure but with a methylene bridge instead of a benzene ring.
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Lacks the isopropyl groups, making it less sterically hindered.
2,6-Bis(4S)-(-)-isopropyl-2-oxazolin-2-yl pyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical properties.
Uniqueness
1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific arrangement of oxazoline rings and isopropyl groups, which confer distinct steric and electronic properties. These features make it particularly effective in certain catalytic and coordination chemistry applications .
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3 |
InChI Key |
ZGKPVKPCZOURSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)C |
Origin of Product |
United States |
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